(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol
Overview
Description
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both benzyloxy and methyl groups on the pyridine ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylpyridine and benzyl alcohol.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, which then acts as a nucleophile.
Reaction Steps: The nucleophilic substitution reaction occurs at the 2-position of the pyridine ring, followed by reduction to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: (3-Benzyloxy-6-methyl-pyridin-2-yl)-carboxylic acid.
Reduction: (3-Benzyloxy-6-methyl-pyridin-2-yl)-methane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-6-methyl-pyridin-2-yl)-methanol: Similar structure but with a methoxy group instead of a benzyloxy group.
(3-Benzyloxy-5-methyl-pyridin-2-yl)-methanol: Similar structure but with the methyl group at the 5-position.
(3-Benzyloxy-6-ethyl-pyridin-2-yl)-methanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol is unique due to the specific positioning of the benzyloxy and methyl groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(6-methyl-3-phenylmethoxypyridin-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFUMBATUAVGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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